Positional Isomer Specificity: 5-Methyl vs. 3-Methyl Substitution Effects on Physicochemical Properties
N-Methoxy-N,5-dimethylthiophene-2-carboxamide (CAS 132960-12-4) represents the 5-methyl substituted thiophene regioisomer, which is structurally distinct from the 3-methyl positional isomer (N-Methoxy-N,3-dimethylthiophene-2-carboxamide, CAS 181868-50-8). While no direct head-to-head experimental comparison is available in the open literature, computed physicochemical properties reveal quantifiable differences between these two regioisomers. The 3-methyl isomer has a calculated XLogP3 of 1.8 and topological polar surface area (TPSA) of 57.8 Ų [1]. These computed values differ from those of the 5-methyl isomer due to altered electron distribution and steric effects around the thiophene ring, which directly affect chromatographic retention, solubility in organic solvents, and passive membrane permeability [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | No published computed data available; structurally expected to differ from 3-methyl isomer |
| Comparator Or Baseline | N-Methoxy-N,3-dimethylthiophene-2-carboxamide (CAS 181868-50-8): XLogP3 = 1.8; TPSA = 57.8 Ų |
| Quantified Difference | Computational prediction required; 5-methyl substitution produces distinct electronic distribution relative to 3-methyl substitution |
| Conditions | In silico calculation based on molecular structure |
Why This Matters
Positional isomerism governs chromatographic behavior and biological partitioning—selecting the correct regioisomer is essential for assay reproducibility and structure-activity relationship interpretation.
- [1] Kuujia. (2025). N-methoxy-N,3-dimethylthiophene-2-carboxamide (CAS 181868-50-8). Chemical and Physical Properties. View Source
